molecular formula C9H12O B13069343 Spiro[3.5]non-5-en-7-one

Spiro[3.5]non-5-en-7-one

Cat. No.: B13069343
M. Wt: 136.19 g/mol
InChI Key: LWJDSISBAOLLQH-UHFFFAOYSA-N
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Description

Spiro[35]non-5-en-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]non-5-en-7-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable ketone with a cyclizing agent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]non-5-en-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Spiro[3.5]non-5-en-7-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.5]non-5-en-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.5]non-5-en-7-one is unique due to its specific ring structure and the presence of an enone functional group. This gives it distinct chemical properties and reactivity compared to other spirocyclic compounds .

Properties

IUPAC Name

spiro[3.5]non-8-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-2-6-9(7-3-8)4-1-5-9/h2,6H,1,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJDSISBAOLLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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